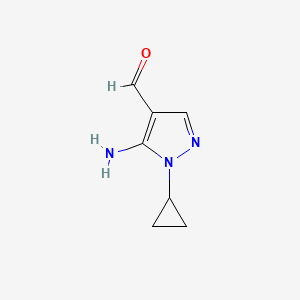
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a naphthalene moiety through a hydroxypropylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate then undergoes a coupling reaction with 3-hydroxy-3-(naphthalen-1-yl)propyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy and carbamoyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar aromatic structures and potential biological activities.
Carbamoyl benzoates: Compounds with similar functional groups but different substituents.
Uniqueness
Methyl 4-((3-hydroxy-3-(naphthalen-1-yl)propyl)carbamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both naphthalene and benzoate moieties, along with the hydroxypropylcarbamoyl linkage, distinguishes it from other similar compounds .
特性
IUPAC Name |
methyl 4-[(3-hydroxy-3-naphthalen-1-ylpropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-27-22(26)17-11-9-16(10-12-17)21(25)23-14-13-20(24)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20,24H,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXAMHRZEOLUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2718053.png)
![2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
![(2Z)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2718055.png)
![5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2718057.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)


![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)


![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2718076.png)
